METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Sulfonamide Formation: The benzodioxole intermediate is then reacted with a sulfonyl chloride to form the sulfonamide group.
Thiophene Ring Formation: The sulfonamide intermediate is then reacted with a thiophene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or sulfonamides.
Scientific Research Applications
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Similar in structure but with a cyano group instead of a sulfonamide group.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring but differs in the functional groups attached.
Uniqueness
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzodioxole ring, a sulfonamide group, and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. This article discusses the compound's molecular structure, biological activity, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C25H23N3O5S2, with a molecular weight of approximately 509.6 g/mol. The compound features a benzodioxole moiety, which is known for its diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole-containing compounds. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and C6 (rat glioma) cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial membrane potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 0.219–1.94 | Apoptosis induction |
Benzodioxole derivative | A549 | 1.12–27.06 | COX enzyme inhibition |
Benzodioxole thiosemicarbazone derivative | C6 | <10 | DNA synthesis inhibition |
The compound's effectiveness varies by concentration, with higher doses generally required for significant cytotoxicity.
The biological activity of this compound may involve several pathways:
- Inhibition of Cyclooxygenase Enzymes : Some studies have indicated that similar compounds exhibit selective inhibition of COX enzymes, which are crucial in inflammatory processes and cancer progression.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Synthesis Inhibition : Certain derivatives have shown the ability to inhibit DNA synthesis in cancer cells, further contributing to their anticancer effects.
Study on HeLa Cells
A study published in PMC7487730 evaluated various benzodioxole derivatives for their cytotoxic effects on HeLa cells. The results indicated that the synthesized compounds exhibited moderate activity against COX1 and COX2 enzymes while showing significant cytotoxicity at higher concentrations (IC50 values ranging from 0.219 to 1.94 mM) .
Study on A549 and C6 Cells
Another study focused on benzodioxole-based thiosemicarbazones demonstrated that these compounds significantly inhibited cell growth in A549 and C6 cell lines while exhibiting low toxicity to normal mouse embryonic fibroblast cells (NIH/3T3). The most promising compound increased apoptosis rates and disrupted mitochondrial functions .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-24-19(21)17-18(14(10-27-17)12-5-3-2-4-6-12)28(22,23)20-13-7-8-15-16(9-13)26-11-25-15/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRMEZJFRZMSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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